molecular formula C16H25N5O3 B2940214 7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 676155-62-7

7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2940214
CAS No.: 676155-62-7
M. Wt: 335.408
InChI Key: DLFIPWPCKDWKOT-UHFFFAOYSA-N
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Description

7-(2-Ethoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with strategic substitutions at positions 3, 7, and 7. The 8-(4-methylpiperidin-1-yl) moiety confers structural rigidity and basicity, likely influencing receptor binding and pharmacokinetic properties. This compound shares a core scaffold with several therapeutic agents, including antidiabetic drugs (e.g., linagliptin) and antimicrobial derivatives, but its unique substitution pattern distinguishes it from analogs .

Properties

IUPAC Name

7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3/c1-4-24-10-9-21-12-13(19(3)16(23)18-14(12)22)17-15(21)20-7-5-11(2)6-8-20/h11H,4-10H2,1-3H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFIPWPCKDWKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione , belonging to the purine family, exhibits significant biological activity due to its unique structural features. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound is characterized by a molecular formula of C16H24N4O3C_{16}H_{24}N_{4}O_{3} and a molecular weight of 356.46 g/mol. Its structure includes:

  • Ethoxyethyl group at the 7-position
  • Methyl group at the 3-position
  • Piperidine moiety at the 8-position

These features enhance its solubility and interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

The biological activity of this purine derivative is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or modulator , mimicking natural substrates due to its purine structure. The interactions can lead to various physiological effects, including:

  • Inhibition of specific kinases
  • Modulation of adenosine receptors
  • Induction of immune responses

Therapeutic Applications

Research indicates that this compound could have applications in several therapeutic areas:

  • Oncology : As an inhibitor of kinases involved in cancer cell proliferation.
  • Neurology : Potential use in treating neurodegenerative diseases by modulating neurotransmitter systems.
  • Immunology : Acting as an immune modulator to enhance or suppress immune responses.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with related purine derivatives is beneficial:

Compound NameStructural FeaturesUnique Properties
7-(2-butoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6-dioneSimilar ethoxy groupEnhanced lipophilicity
7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6-dioneHydroxy group instead of ethoxyPotential for increased hydrogen bonding
7-(propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6-dionePropyl group at the 7-positionDifferent pharmacokinetic profile

This table illustrates how variations in substituents can influence the biological activity and pharmacokinetics of purine derivatives.

Inhibition Studies

Recent studies have highlighted the compound's ability to inhibit specific enzymes critical for cellular functions. For instance, it has shown promise in inhibiting Src kinase , which plays a role in cancer progression. This inhibition could lead to decreased tumor growth in preclinical models .

Immune Modulation

Another area of research focuses on the compound's effects on immune cells. It has been observed that this purine derivative can enhance the production of interferon-gamma in T-cells, suggesting a potential role in immunotherapy for infectious diseases and cancers .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate half-life, making it suitable for further development as a therapeutic agent.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituents (Position) Core Structure Similarity Reference ID
Target Compound 7: 2-ethoxyethyl; 8: 4-methylpiperidin-1-yl; 3: methyl 1H-purine-2,6-dione -
Linagliptin 7: but-2-ynyl; 8: 3-aminopiperidin-1-yl; 3: methyl; 1: (4-methylquinazolin-2-yl)methyl 1H-purine-2,6-dione
7-(4-Chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6-dione 7: 4-chlorobenzyl; 8: 4-methylpiperazin-1-yl; 3: methyl 1H-purine-2,6-dione
3-Methyl-8-(piperazin-1-yl)-7-(thietan-3-yl)-1-ethyl-1H-purin-2,6-dione 7: thietan-3-yl; 8: piperazin-1-yl; 3: methyl; 1: ethyl 1H-purine-2,6-dione

Key Observations :

  • 7-Position : The 2-ethoxyethyl group in the target compound balances hydrophilicity and flexibility, contrasting with linagliptin’s but-2-ynyl (alkyne) group, which enhances metabolic resistance , and the 4-chlorobenzyl group in ’s compound, which increases lipophilicity .
  • 8-Position: The 4-methylpiperidin-1-yl group in the target compound is structurally distinct from linagliptin’s 3-aminopiperidin-1-yl (critical for DPP-4 inhibition) and ’s 4-methylpiperazinyl (a more basic, polar group) .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties

Compound Molecular Formula logP* Hydrogen Bond Acceptors Hydrogen Bond Donors Predicted Solubility (mg/mL)
Target Compound C₁₅H₂₃N₅O₃ 1.8 6 1 0.12
Linagliptin C₂₅H₂₈N₈O₂ 2.1 8 3 0.07
7-(4-Chlorobenzyl) analog () C₁₈H₂₁ClN₆O₂ 3.2 6 1 0.02

Key Observations :

  • The target compound’s 2-ethoxyethyl group reduces logP (1.8) compared to the 4-chlorobenzyl analog (logP 3.2), suggesting improved solubility .
  • Linagliptin’s higher hydrogen bond donor count (3 vs. 1) correlates with its enhanced protein-binding capacity .

Key Observations :

  • The target compound’s 4-methylpiperidin-1-yl group may favor interactions with neurological or metabolic targets, akin to linagliptin’s piperidinyl-DPP-4 binding .
  • ’s anti-mycobacterial purine-piperazine derivatives suggest that the target compound’s 8-piperidinyl group could be optimized for antimicrobial activity .

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